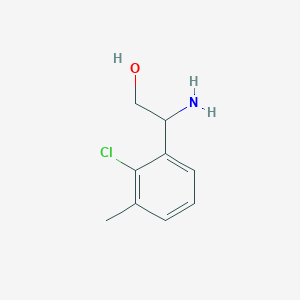
(1R)-1-(1-Benzofuran-2-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(1-Benzofuran-2-YL)propan-1-amine is a chiral amine compound featuring a benzofuran moiety attached to a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1-Benzofuran-2-YL)propan-1-amine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic conditions.
Attachment of Propan-1-amine Chain: The propan-1-amine chain can be introduced via a Grignard reaction or reductive amination. For example, the benzofuran core can be reacted with a Grignard reagent such as 1-bromo-3-chloropropane, followed by reduction with lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow chemistry are potential methods to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines, oximes.
Reduction: Dihydrobenzofuran derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(1R)-1-(1-Benzofuran-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antidepressant and anxiolytic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-1-(1-Benzofuran-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzofuran moiety may contribute to binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
(1S)-1-(1-Benzofuran-2-YL)propan-1-amine: The enantiomer of the compound, with potentially different biological activity.
1-(1-Benzofuran-2-YL)ethan-1-amine: A structurally similar compound with a shorter alkyl chain.
1-(1-Benzofuran-2-YL)butan-1-amine: A compound with a longer alkyl chain, which may affect its pharmacokinetic properties.
Uniqueness: (1R)-1-(1-Benzofuran-2-YL)propan-1-amine is unique due to its specific chiral configuration and the presence of the benzofuran moiety, which can influence its binding properties and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(1R)-1-(1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3/t9-/m1/s1 |
Clé InChI |
OFDWCYVKINWUCJ-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=CC2=CC=CC=C2O1)N |
SMILES canonique |
CCC(C1=CC2=CC=CC=C2O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)










